Cas no 1219032-20-8 (17-phenyl trinor Prostaglandin E2 ethyl amide)

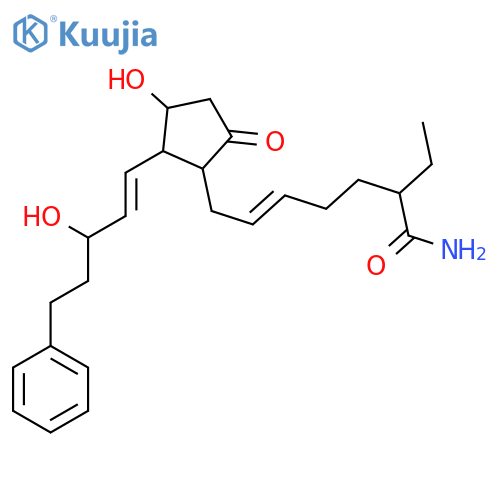

1219032-20-8 structure

商品名:17-phenyl trinor Prostaglandin E2 ethyl amide

17-phenyl trinor Prostaglandin E2 ethyl amide 化学的及び物理的性質

名前と識別子

-

- (5Z)-N-Ethyl-7-{(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxy-5-phenyl-1 -penten-1-yl]-5-oxocyclopentyl}-5-heptenamide

- bilobalide B

- Bilobalide A

- 5,3'-DIHYDROXY-3,6,7,4'-TETRAMETHOXYFLAVONE

- (-)-BILOBALIDE

- BILOBALID

- VITEXICARPIM

- (-)-bilobalide from ginkgo biloba leaves

- bimatoprost analogue e2

- BILOBALIDE(SH)

- BILOBALIDE(AHP)

- (-)-bilobalidefromginkgoleaves

- 17-phenyl trinor Prostaglandin E2 ethyl amide

- (Z)-N-ethyl-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]-5-oxocyclopentyl]hept-5-enamide

- 17-Phenyl trinor prostaglandin E2 ethylamide

- XKYMIHJCJJUECW-XYOQMNIYSA-N

- HY-138868

- 1219032-20-8

- N-Ethyl-9-oxo-11.alpha.,15S-dihydroxy-17-phenyl-18,19,20-trinor-prosta-5Z,13E-dien-1-amide

- CS-0169671

- AKOS040756164

- 17-phenyl trinor PGE2 ethyl amide

- PD021201

- SCHEMBL3048229

-

- インチ: 1S/C25H35NO4/c1-2-26-25(30)13-9-4-3-8-12-21-22(24(29)18-23(21)28)17-16-20(27)15-14-19-10-6-5-7-11-19/h3,5-8,10-11,16-17,20-22,24,27,29H,2,4,9,12-15,18H2,1H3,(H,26,30)/b8-3-,17-16+/t20-,21+,22+,24+/m0/s1

- InChIKey: XKYMIHJCJJUECW-XYOQMNIYSA-N

- ほほえんだ: O([H])[C@]1([H])C([H])([H])C([C@]([H])(C([H])([H])/C(/[H])=C(/[H])\C([H])([H])C([H])([H])C([H])([H])C(N([H])C([H])([H])C([H])([H])[H])=O)[C@@]1([H])/C(/[H])=C(\[H])/[C@]([H])(C([H])([H])C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])O[H])=O

計算された属性

- せいみつぶんしりょう: 413.25660860 g/mol

- どういたいしつりょう: 413.25660860 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 30

- 回転可能化学結合数: 12

- 複雑さ: 580

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 4

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 2

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 86.6

- ぶんしりょう: 413.5

17-phenyl trinor Prostaglandin E2 ethyl amide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci68174-10mg |

17-phenyl trinor Prostaglandin E2 ethyl amide |

1219032-20-8 | 98% | 10mg |

¥7967.00 | 2022-04-26 | |

| 1PlusChem | 1P009C3C-1mg |

17-phenyl trinor Prostaglandin E2 ethyl amide |

1219032-20-8 | ≥98% | 1mg |

$141.00 | 2025-02-24 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci68174-1mg |

17-phenyl trinor Prostaglandin E2 ethyl amide |

1219032-20-8 | 98% | 1mg |

¥1072.00 | 2022-04-26 | |

| 1PlusChem | 1P009C3C-5mg |

17-phenyl trinor Prostaglandin E2 ethyl amide |

1219032-20-8 | ≥98% | 5mg |

$516.00 | 2025-02-24 | |

| 1PlusChem | 1P009C3C-10mg |

17-phenyl trinor Prostaglandin E2 ethyl amide |

1219032-20-8 | ≥98% | 10mg |

$883.00 | 2025-02-24 | |

| A2B Chem LLC | AE34776-10mg |

17-phenyl trinor Prostaglandin E2 ethyl amide |

1219032-20-8 | ≥98% | 10mg |

$666.00 | 2024-04-20 | |

| A2B Chem LLC | AE34776-1mg |

17-phenyl trinor Prostaglandin E2 ethyl amide |

1219032-20-8 | ≥98% | 1mg |

$85.00 | 2024-04-20 | |

| A2B Chem LLC | AE34776-5mg |

17-phenyl trinor Prostaglandin E2 ethyl amide |

1219032-20-8 | ≥98% | 5mg |

$377.00 | 2024-04-20 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci68174-5mg |

17-phenyl trinor Prostaglandin E2 ethyl amide |

1219032-20-8 | 98% | 5mg |

¥4653.00 | 2022-04-26 |

17-phenyl trinor Prostaglandin E2 ethyl amide 関連文献

-

Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

-

Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994

1219032-20-8 (17-phenyl trinor Prostaglandin E2 ethyl amide) 関連製品

- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量